3-Methyl-5-nitropicolinonitrile
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Overview
Description
3-Methyl-5-nitropicolinonitrile is a chemical compound with the CAS Number: 65169-63-3 . It has a molecular weight of 163.14 and its IUPAC name is 3-methyl-5-nitro-2-pyridinecarbonitrile .
Molecular Structure Analysis
The molecular formula of this compound is C7H5N3O2 . The InChI code is 1S/C7H5N3O2/c1-5-2-6 (10 (11)12)4-9-7 (5)3-8/h2,4H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 163.14 . The density is 1.346 g/cm3 . The boiling point is 366.602ºC at 760 mmHg .Scientific Research Applications
Synthesis of PHD2 Inhibitors :3-Methyl-5-nitropicolinonitrile is used in the synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a promising PHD2 inhibitor for treating anemia. An improved and scalable synthetic method for this compound starting from commercially available 5-bromo-3-nitropicolinonitrile is noted for its increased yield and efficiency (Lei et al., 2015).
Creation of Thieno[3,2-b]pyridine Derivatives :This chemical is involved in the preparation of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates, leading to the formation of various di(hetero)arylamines and tetracyclic compounds through palladium-catalyzed couplings and intramolecular cyclizations (Calhelha & Queiroz, 2010).
Antimicrobial and Tuberculostatic Applications :Derivatives of this compound have been synthesized and evaluated for their antimicrobial and tuberculostatic activities. Some derivatives have shown significant activity against Gram-positive bacteria and tuberculosis, indicating potential for drug development (Gobis et al., 2022).
Synthesis of 2-Isoxazolines :It is used in the regiocontrol of nitrile oxide cycloadditions to allyl alcohols, leading to the exclusive synthesis of 5-hydroxymethyl-4-methyl-3-phenyl-2-isoxazoline (Kanemasa et al., 1992).
Preparation of Isotope-Labeled Derivatives :The compound plays a role in the preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives for quantifying trace levels of nitrofuran residues in foods (Delatour et al., 2003).
Antimalarial Research :It contributes to the synthesis and quantitative structure-activity relationships of compounds with antimalarial activity (Werbel et al., 1986).
Spectroscopy and Electronic Studies :Studies on the UV spectra of nitro derivatives including this compound have provided insights into the electronic interactions and steric effects of various substituents (Lorenc & Puszko, 1998).
Safety and Hazards
Properties
IUPAC Name |
3-methyl-5-nitropyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-5-2-6(10(11)12)4-9-7(5)3-8/h2,4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSQJNWARXZFII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496642 |
Source
|
Record name | 3-Methyl-5-nitropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65169-63-3 |
Source
|
Record name | 3-Methyl-5-nitropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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